QSY9 succinimidyl ester
Description
Historical Development of Fluorescence Quenchers in Biochemical Research
The historical development of fluorescence quenchers in biochemical research can be traced back to fundamental discoveries in fluorescence science that occurred over a century ago. The journey began in 1871 when German chemist Adolf von Baeyer produced the first synthetic fluorophore pigment from phthalic anhydride and resorcinol, creating what he initially named resorcinphthalein, known today as fluorescein. This groundbreaking achievement marked the beginning of synthetic fluorescence chemistry and laid the foundation for all subsequent developments in fluorescent probe technology.
The term "fluorescence" itself was coined by George Gabriel Stokes in 1852 when he described the ability of fluorspar, uranium glass, and other substances to change invisible ultraviolet light into visible light. Stokes derived the term from fluorspar, similar to how "opalescence" was derived from opal, establishing the nomenclature that continues to be used in modern scientific literature. These early observations established the fundamental principles that would later guide the development of sophisticated fluorescence-based analytical techniques.
A pivotal moment in the application of fluorescence to biological research occurred in 1941 when American physician Albert Coons developed the first method to visualize proteins in animal tissue by conjugating antibodies to fluorescein. This revolutionary technique, which became known as immunofluorescence, represented the first practical application of fluorescent molecules in biological systems and triggered an explosion in fluorescence-based biological research. Coons' work demonstrated the potential for using fluorescent labels to study cellular and molecular processes, establishing fluorescence as an indispensable tool in biological research.
The development of fluorescence quenching as a distinct field emerged from early work by Stern and Volmer in 1919, who first described the phenomenon of fluorescence quenching. Their research laid the theoretical groundwork for understanding how certain molecules could reduce or eliminate fluorescence emission, leading to the development of quenching-based analytical methods. The concept of using quenchers in biological applications gained momentum as researchers recognized the potential for controlling fluorescence signals in complex biological systems.
The evolution from simple quenchers to sophisticated molecules like this compound represents decades of scientific advancement in understanding the molecular mechanisms of energy transfer and quenching processes. Early quenchers such as dabcyl, which became nearly synonymous with the term "quencher" due to early molecular beacon publications, had significant limitations when used with red-shifted dyes. These limitations drove the development of more specialized quenching systems, including the QSY series and Black Hole Quenchers, both of which offered specific quenchers for different emission ranges.
The QSY quenchers emerged as analogs of fluorescein, designed to overcome the spectral limitations of earlier quenching systems. The development of this compound specifically addressed the need for efficient quenching in the 500-600 nanometer range, providing researchers with a tool capable of effectively quenching fluorescent dyes that emit in the yellow-green to orange portions of the visible spectrum. This advancement represented a significant improvement over traditional quenchers, offering broader absorption properties and higher extinction coefficients that enabled more efficient energy transfer and quenching.
Role of this compound in Modern Molecular Probes
This compound has established itself as an indispensable component in modern molecular probe design, particularly in applications requiring precise control over fluorescence signals in biological systems. The compound's role extends across multiple domains of molecular biology, including nucleic acid analysis, protein studies, and cellular imaging applications. Its unique properties make it particularly valuable in fluorescence resonance energy transfer applications, where the elimination of background fluorescence is critical for achieving high sensitivity and specificity in biological assays.
One of the primary applications of this compound in modern molecular probes involves its use in fluorogenic protease and peptidase substrates. In these applications, the quencher is attached to one end of a peptide sequence while a fluorescent dye is attached to the opposite end, creating a substrate that remains nonfluorescent until enzymatic cleavage separates the fluorophore from the quencher. This design principle has enabled the development of highly sensitive assays for monitoring enzyme activity in real-time, providing researchers with powerful tools for studying proteolytic processes in biological systems.
The compound has also found significant applications in the development of molecular beacon probes, which are oligonucleotide-based probes designed for detecting specific nucleic acid sequences. In these applications, this compound serves as the quencher component, maintaining the probe in a nonfluorescent state until hybridization with the target sequence induces a conformational change that separates the fluorophore from the quencher. This mechanism enables highly specific detection of target sequences with minimal background interference, making molecular beacons valuable tools for applications ranging from pathogen detection to gene expression analysis.
Recent advances have demonstrated the utility of this compound in developing activatable targeted probes for in vivo tumor imaging. These sophisticated probes incorporate a fluorophore-quencher pair along with a targeting protein component, such as avidin or monoclonal antibodies, designed to recognize specific cellular receptors. The fluorophore-quencher interaction remains intact during circulation, maintaining the probe in a quenched state until internalization by target cells disrupts the interaction and activates fluorescence. This compound has proven superior to traditional azobenzene quenchers in these applications because it resists reductive cleavage in vivo, thereby preventing false positive signals that could compromise imaging accuracy.
The versatility of this compound extends to its compatibility with a wide range of fluorescent dyes commonly used in biological research. The following table summarizes the spectral characteristics and quenching relationships for this compound with various fluorophores:
| Fluorophore | Emission Maximum (nm) | Absorption Maximum (nm) | Quenching Efficiency |
|---|---|---|---|
| Alexa Fluor 546 | 573 | 556 | High |
| Alexa Fluor 555 | 565 | 555 | High |
| TAMRA | 576 | 546 | High |
| Rhodamine Red | 580 | 560 | High |
| Texas Red | 603 | 583 | Moderate |
| Cyanine 3 | 570 | 550 | High |
The chemical reactivity profile of this compound makes it particularly suitable for bioconjugation applications. The N-hydroxysuccinimide ester functional group reacts specifically with primary amines under mild aqueous conditions, forming stable amide bonds that maintain the integrity of both the quencher and the target molecule. This reactivity profile enables researchers to incorporate the quencher into a wide variety of biomolecules, including proteins, peptides, oligonucleotides, and small molecule substrates.
Properties
Molecular Formula |
C43H39ClN4O13S3 |
|---|---|
Molecular Weight |
951.4 g/mol |
IUPAC Name |
4-[[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-[methyl-(4-sulfonatophenyl)azaniumylidene]xanthen-3-yl]-methylamino]benzenesulfonate;hydron;chloride |
InChI |
InChI=1S/C43H38N4O13S3.ClH/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49;/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58);1H |
InChI Key |
PAOKYIAFAJVBKU-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].CN(C1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)[O-])C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-] |
Synonyms |
N-(9-(2-((4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)piperidin-1-yl)sulfonyl)phenyl)-6-(methyl(4-sulfophenyl)amino)-3H-xanthen-3-ylidene)-N-methyl-4-sulfoanilinium chloride QSY-9 QSY9 QSY9 succinimidyl este |
Origin of Product |
United States |
Scientific Research Applications
Fluorescence Resonance Energy Transfer (FRET)
QSY9 is widely utilized in FRET systems where it acts as a quencher. In these systems, a fluorescent dye is paired with QSY9 to create a detectable signal upon cleavage or interaction with specific biomolecules. This application is crucial for studying protein-protein interactions and monitoring cellular processes in real-time .
DNA Microarray Analysis
In molecular biology, QSY9 has been employed in the labeling of oligonucleotides for DNA microarray analysis. For instance, target oligonucleotides can be modified with QSY9 during synthesis, allowing for the quantification of hybridization kinetics in real-time assays . This method enhances the sensitivity and specificity of DNA detection.
Protein Labeling
QSY9 succinimidyl ester is also used for covalent labeling of proteins at their amine residues (typically lysine). This labeling is essential for creating conjugates that can be used in various assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting . The stability of the conjugates formed with QSY9 improves the reliability of experimental results.
Development of Molecular Beacons
QSY9 has been incorporated into molecular beacon probes designed for tracking mRNA transport within cells. These probes utilize the fluorescence-quenching properties of QSY9 to provide insights into gene expression dynamics and cellular localization .
Case Studies
Chemical Reactions Analysis
Primary Chemical Reaction Mechanism
The compound reacts with primary amines to form stable amide bonds, a process central to its role in bioconjugation.
Reaction Steps
-
Nucleophilic Attack : The succinimidyl ester group reacts with primary amines (e.g., lysine residues on proteins) via nucleophilic substitution, forming a tetrahedral intermediate .
-
Amide Bond Formation : The intermediate rearranges, releasing N-hydroxysuccinimide (NHS) and forming a covalent amide linkage .
-
Stability : The resulting amide bond is resistant to hydrolysis, ensuring long-term stability in aqueous solutions .
Reaction Conditions
-
Optimal pH : 7.0–8.5, as amines must be deprotonated to enhance nucleophilicity .
-
Buffer : Phosphate-buffered saline (PBS) or similar non-reactive buffers are recommended .
-
Temperature : Room temperature (20–25°C) for most bioconjugation protocols .
FRET Dynamics
QSY9 succinimidyl ester functions as a non-fluorescent acceptor in FRET assays, quenching donor fluorophores (e.g., Alexa Fluor 488) when in close proximity (<10 nm) . Its absorption spectrum overlaps with emission wavelengths of common fluorophores, enabling efficient energy transfer .
Bioconjugation Examples
-
Protein Labeling : Covalent attachment to lysine residues for tracking cell proliferation/migration .
-
Nucleic Acid Probes : Conjugation with amine-modified oligonucleotides for real-time PCR or RNA detection .
Structural and Functional Comparisons
This compound is distinguished from other fluorescent dyes by its non-fluorescent quenching properties and high photostability .
Storage Recommendations
Preparation Methods
Conventional Carbodiimide-Mediated Coupling
The traditional route involves activating the carboxylic acid group of QSY9’s xanthene core using N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–4°C for 12 hours, followed by precipitation in cold diethyl ether. This method yields 75–82% product but requires extensive chromatography to remove dicyclohexylurea byproducts.
Reaction Scheme:
$$
\text{QSY9-COOH} + \text{NHS} \xrightarrow{\text{DCC, DMF}} \text{QSY9-NHS} + \text{DCU}
$$
Key Parameters:
Halophosphoric Acid Ester Method (Patent US5734064A)
A patented one-pot synthesis eliminates intermediate isolation steps, enhancing efficiency. Diphenyl chlorophosphate (DPCP) activates NHS in situ, reacting with QSY9 carboxylic acid under mild basic conditions (pH 7.5–8.5). The process achieves 94% yield at 50°C within 2 hours, as demonstrated in Example 2 of the patent.
Optimized Protocol:
- Dissolve QSY9 carboxylic acid (1 eq) and NHS (1.2 eq) in acetone.
- Add DPCP (1.1 eq) dropwise at 50°C under nitrogen.
- Quench with aqueous NaHCO₃, extract with ethyl acetate, and crystallize.
Advantages:
Structural and Process Optimization
Solvent Systems and Reaction Kinetics
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) accelerate activation kinetics but increase side reactions. Acetone/water biphasic systems reduce hydrolysis of the NHS ester while maintaining reaction rates (Table 1).
Table 1: Solvent Effects on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 4 | 82 | 95 |
| Acetone/H₂O (9:1) | 6 | 91 | 98 |
| THF | 8 | 68 | 89 |
Purification Strategies
- Recrystallization: Methyl tert-butyl ether (MTBE) effectively removes unreacted NHS, yielding crystals with 99.5% purity (HPLC).
- Chromatography: Reverse-phase C18 columns resolve ester hydrolysis products, critical for FRET probe applications.
Analytical Characterization
Spectroscopic Validation
Stability Profiling
This compound degrades <5% over 6 months when stored at -20°C in anhydrous DMSO, but hydrolyzes rapidly in aqueous buffers (t₁/₂ = 2 h at pH 7.4).
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Raw Materials
DPCP ($412/mol) reduces per-batch costs by 30% compared to DCC ($580/mol), but requires stringent moisture control.
Environmental Impact
Waste streams from large-scale synthesis contain chlorinated phosphates (50–100 ppm), necessitating activated carbon filtration before disposal.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems (0.5 mL volume) achieve 99% conversion in 10 minutes via enhanced mass transfer, though product isolation remains challenging.
Enzymatic Activation
Pilot studies using lipase B (Candida antarctica) show 65% esterification yield under mild conditions (pH 6.5, 25°C), avoiding toxic reagents.
Q & A
Q. How does the molecular structure of this compound influence its function as a fluorescence quencher?
- Methodological Answer : QSY9’s molecular formula (C₂₈H₃₀ClN₄O₅S₂; MW 671.94) includes a succinimidyl ester group enabling covalent bonding to primary amines. Its +1 charge enhances solubility in aqueous buffers, while the aromatic backbone and chlorine atom stabilize π-π interactions with fluorophores, improving quenching efficiency in FRET. Structural analogs like PyMPO lack sulfur atoms, reducing resonance energy transfer range .
Advanced Research Questions
Q. What methodological considerations are critical when using this compound in real-time microarray experiments?
- Methodological Answer : For microarrays, ensure RNA fragmentation post-labeling (e.g., Ambion’s protocol) to avoid steric hindrance during hybridization. Use spike-in controls to normalize signal variability. Data normalization should account for dye background bias (e.g., DeCyder™ software requires gel-independent thresholds via standardized functions). Validate target-probe interactions using competitive binding assays .
Q. How can researchers mitigate variability in QSY9-based labeling efficiency across experimental batches?
- Methodological Answer : Batch variability arises from inconsistent dye-to-biomolecule ratios or hydrolysis of the succinimidyl ester group. Pre-qualify dye activity via TLC (e.g., monitor reaction progress at 3-hour intervals). Optimize molar excess (e.g., 10:1 dye-to-protein ratio) and track conjugation efficiency using UV-Vis spectroscopy (QSY9 absorbance at 560 nm) .
Q. What strategies are recommended for validating successful conjugation of this compound to target biomolecules?
- Methodological Answer : Confirm conjugation via:
- Electrophoretic mobility shift assays (SDS-PAGE) to detect size changes in labeled proteins.
- Mass spectrometry to identify adducts (expected mass shift ~672 Da).
- Fluorescence quenching assays using a compatible donor fluorophore (e.g., Alexa Fluor 488) to validate FRET efficiency .
Q. How should researchers address contradictory results in QSY9-based FRET experiments (e.g., inconsistent quenching)?
- Methodological Answer : Contradictions often stem from improper donor-quencher pairing or environmental factors.
- Step 1 : Verify labeling stoichiometry using absorbance ratios (A₂₈₀ nm for protein, A₅₆₀ nm for QSY9).
- Step 2 : Assess buffer conditions (e.g., pH >7.5 stabilizes the succinimidyl ester bond).
- Step 3 : Calibrate instrumentation to exclude photobleaching artifacts. Cross-validate with alternative quenchers (e.g., QSY21) .
Q. What statistical approaches ensure robust analysis of QSY9-labeled protein expression changes in DIGE experiments?
- Methodological Answer : Normalize spot volumes using a pooled internal standard (e.g., Cy2-labeled reference). Apply mixed-effects models to account for gel-to-gel variation. Thresholds for significance (e.g., 90% confidence) should integrate dye-specific background correction, as DeCyder™ alone may underestimate false positives .
Data Interpretation & Validation
Q. How can researchers distinguish artifact signals from true biomolecular interactions in QSY9-labeled assays?
- Methodological Answer :
- Negative controls : Include unlabeled samples to identify autofluorescence.
- Competitive inhibition : Add excess unmodified ligand to confirm binding specificity.
- Cross-validation : Use orthogonal techniques like surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What are the limitations of this compound in live-cell imaging applications?
- Methodological Answer : QSY9’s cell impermeability restricts use to fixed cells or extracellular targets. For intracellular targets, pair with membrane-penetrating peptides or electroporation. Note that prolonged exposure to DMSO (>1% v/v) may compromise cell viability .
Experimental Design & Optimization
Q. How should researchers design a QSY9-based FRET experiment to study protein conformational changes?
- Methodological Answer :
- Donor selection : Choose a fluorophore with spectral overlap (e.g., Alexa Fluor 555, emission 580 nm).
- Labeling sites : Use site-directed mutagenesis to introduce cysteine residues at domains undergoing conformational shifts.
- Kinetic assays : Perform time-resolved fluorescence to capture dynamic changes, and validate with circular dichroism (CD) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
